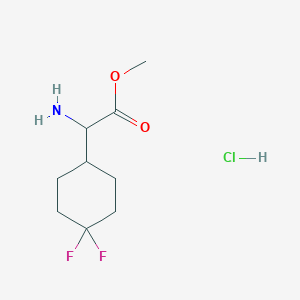

(R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride

Descripción

Chemical Identity and Structural Characterization of (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate Hydrochloride

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for chiral amino acid derivatives. The compound is officially designated with the Chemical Abstracts Service registry number 1384268-75-0, distinguishing it from the racemic mixture which bears the registry number 2411193-09-2. The IUPAC name accurately reflects the stereochemical configuration at the chiral center, with the (R)-designation indicating the absolute configuration according to Cahn-Ingold-Prelog priority rules.

The molecular formula C₉H₁₆ClF₂NO₂ encompasses all constituent elements, including the hydrochloride salt formation. The systematic name incorporates several key structural features: the methyl ester functionality, the amino group positioned alpha to the carbonyl carbon, and the 4,4-difluorocyclohexyl substituent that defines the compound's unique structural characteristics. The nomenclature specifically identifies the 4,4-positioning of the fluorine atoms on the cyclohexyl ring, which distinguishes this compound from other difluorocyclohexyl isomers such as 1,2-difluorocyclohexyl or 1,4-difluorocyclohexyl derivatives.

The compound's designation as a hydrochloride salt reflects the protonation state of the amino group under standard conditions. The hydrochloride formation significantly influences the compound's physical properties, including solubility characteristics and crystalline structure. The salt form designation is essential for accurate identification and distinguishes the compound from its free base form, which would possess different physicochemical properties and handling requirements.

Molecular Architecture Analysis

The molecular architecture of (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride exhibits a complex three-dimensional structure characterized by multiple conformational possibilities and distinct stereochemical features. The compound possesses a molecular weight of 243.68 daltons, reflecting the combined mass of the organic cation and the chloride counterion. The structural framework consists of three primary components: the methyl acetate moiety, the chiral carbon center bearing the amino group, and the 4,4-difluorocyclohexyl substituent.

The connectivity pattern, represented by the Simplified Molecular Input Line Entry System notation O=C(OC)C@HC1CCC(F)(F)CC1.[H]Cl, clearly delineates the spatial arrangement of atoms and the stereochemical designation at the chiral center. The molecular structure incorporates both sp³ and sp² hybridized carbon centers, creating a heterogeneous electronic environment that influences the compound's reactivity and binding properties. The presence of electronegative fluorine atoms introduces significant dipole moments and affects the overall molecular electrostatic potential distribution.

The InChI code 1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H provides a standardized representation of the molecular connectivity, enabling precise identification across chemical databases. This standardized notation facilitates computational analysis and structural comparison with related compounds. The molecular architecture demonstrates the integration of multiple functional groups within a compact structural framework, each contributing to the compound's overall chemical and physical properties.

Stereochemical Configuration at Chiral Centers

The stereochemical configuration at the chiral center represents a critical aspect of the compound's molecular identity and significantly influences its biological and chemical properties. The (R)-configuration designation indicates that when the four substituents around the chiral carbon are arranged according to Cahn-Ingold-Prelog priority rules, the sequence proceeds in a clockwise direction. This absolute configuration is maintained consistently throughout the compound's existence and cannot interconvert under normal conditions without breaking covalent bonds.

The chiral center is located at the carbon atom bearing both the amino group and the 4,4-difluorocyclohexyl substituent, creating an asymmetric environment that distinguishes this enantiomer from its (S)-counterpart. The priority assignment follows established rules: the amino group receives highest priority due to nitrogen's atomic number, followed by the 4,4-difluorocyclohexyl group, the carbonyl carbon of the ester, and finally the hydrogen atom. This stereochemical arrangement creates a specific three-dimensional orientation that influences molecular recognition, binding affinity, and potential pharmacological activity.

The stereochemical purity of the (R)-enantiomer is typically quantified through chiral chromatographic methods or optical rotation measurements. High enantiomeric excess values are essential for applications requiring stereochemical specificity, as the presence of the (S)-enantiomer could significantly alter the compound's properties and performance. The maintenance of stereochemical integrity during synthesis, purification, and storage represents a critical quality control parameter for this chiral compound.

Conformational Dynamics of 4,4-Difluorocyclohexyl Moiety

The conformational dynamics of the 4,4-difluorocyclohexyl moiety represent a fascinating aspect of the compound's structural behavior, significantly influenced by the presence of two fluorine atoms at the 4-position of the cyclohexane ring. Research on related 4,4-difluorocyclohexyl compounds reveals that the gem-difluoro substitution pattern creates substantial conformational preferences and barriers to ring inversion. The fluorine atoms' high electronegativity and small size generate unique steric and electronic effects that distinguish this system from unsubstituted cyclohexane.

Studies of 1,1-difluorocyclohexane have demonstrated that fluorine nuclear magnetic resonance spectroscopy provides detailed insights into conformational exchange processes, with coalescence temperatures observed around 228 Kelvin. The activation parameters for conformational isomerization, including enthalpy and entropy of activation, reveal the energy barriers associated with ring flipping and conformational interconversion. For the 4,4-difluorocyclohexyl system, the gem-difluoro substitution creates a preference for equatorial positioning of the substituent at the chiral center, minimizing steric interactions.

The conformational preferences of difluorocyclohexanes have been extensively studied using both experimental and computational methods, including Coupled Cluster Singles and Doubles calculations with large basis sets. These studies demonstrate that the diequatorial conformer typically exhibits lower energy in solution, while gas-phase preferences may differ due to solvation effects. The 4,4-difluorocyclohexyl moiety in the target compound adopts conformations that minimize unfavorable interactions while maintaining optimal geometric arrangements for intramolecular and intermolecular interactions.

The dynamic nature of the cyclohexyl ring system allows for rapid interconversion between conformational states at ambient temperatures, though the gem-difluoro substitution significantly modulates these exchange rates. The fluorine atoms' influence extends beyond immediate steric effects to include electronic perturbations that affect the entire ring system's electron distribution and chemical reactivity. These conformational dynamics play crucial roles in determining the compound's solution-state behavior, binding properties, and overall chemical performance.

Crystallographic Data and Solid-State Arrangement

The crystallographic data and solid-state arrangement of (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride provide essential insights into the compound's three-dimensional organization in the crystalline state. The compound crystallizes as a white powder under standard conditions, indicating a well-ordered crystalline structure with minimal defects or impurities. The solid-state form significantly influences the compound's physical properties, including melting point, solubility, and stability characteristics.

The presence of the hydrochloride salt facilitates crystallization through ionic interactions between the protonated amino group and the chloride counterion. These electrostatic interactions create a stabilizing network within the crystal lattice, contributing to the compound's solid-state stability and handling characteristics. The chloride ion serves as a hydrogen bond acceptor, forming strong intermolecular interactions with the ammonium functionality and potentially with any residual water molecules in the crystal structure.

Storage recommendations specify maintenance at 4 degrees Celsius in sealed containers, indicating temperature sensitivity that may reflect crystalline stability considerations. The storage requirements suggest that elevated temperatures could promote solid-state transitions, polymorphic transformations, or decomposition processes that compromise the compound's integrity. The sealed storage requirement indicates sensitivity to moisture, which could disrupt the crystalline arrangement or promote hydrolysis of the ester functionality.

The molecular packing arrangements in the crystalline state are influenced by multiple factors, including hydrogen bonding patterns, van der Waals interactions, and the geometric constraints imposed by the 4,4-difluorocyclohexyl substituent. The fluorine atoms contribute to the overall crystal packing through weak hydrogen bonds and dipole-dipole interactions, creating a complex network of intermolecular forces that stabilize the crystalline structure. The systematic analysis of these crystallographic features provides fundamental insights into the compound's solid-state behavior and establishes essential parameters for its practical applications and handling protocols.

Propiedades

IUPAC Name |

methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWFSBDLLYXHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC(CC1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride typically involves the reaction of ®-2-amino-2-(4,4-difluorocyclohexyl)acetic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Análisis De Reacciones Químicas

Types of Reactions

®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly in targeting specific biological pathways. Its difluorocyclohexyl moiety may enhance its pharmacological properties compared to similar compounds.

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of similar compounds indicates that modifications in the fluorinated cyclohexane structure can significantly influence biological activity. For instance, the introduction of fluorine atoms has been shown to improve lipophilicity and receptor binding affinity, which are critical for drug efficacy.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | Chlorophenyl group instead of difluorocyclohexyl | Different halogen substitution affects activity |

| Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride | Fluorophenyl group | Variation in aromatic substitution influences properties |

| Methyl 2-amino-2-(cyclopropyl)acetate | Cyclopropyl instead of cyclohexyl | Smaller ring size may alter biological interactions |

Antitumor Activity

Similar compounds have demonstrated antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis. Investigations into the mechanisms of action for these compounds could provide insights into the therapeutic potential of (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride.

Case Study: In Vitro Studies

A study on related difluorocyclohexyl compounds showed nanomolar activity against various human cancer cell lines, indicating a broad-spectrum antitumor potential.

Enzyme Inhibition

The compound may exhibit enzyme inhibition properties relevant to cancer metabolism or signaling pathways. The presence of the difluorocyclohexyl group is expected to enhance binding affinity to these targets.

Mecanismo De Acción

The mechanism of action of ®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Stereochemical and Functional Group Differences

- Fluorination: The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., indole-containing derivatives in ) .

- Ester vs. Acid : The methyl ester in the target compound may improve membrane permeability compared to the carboxylic acid derivative (CAS: 2231665-41-9), which could exhibit higher polarity and lower bioavailability .

Physicochemical Properties

Actividad Biológica

(R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a difluorocyclohexyl moiety, suggests possible interactions with biological targets, particularly in the context of cancer therapy and neurological disorders. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H16ClF2NO2

- Molecular Weight : 243.68 g/mol

- CAS Number : 1384268-75-0

The biological activity of (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride has been primarily studied in relation to its potential as a PARP (Poly(ADP-ribose) polymerase) inhibitor. PARP inhibitors are known to enhance the effects of DNA-damaging agents in cancer therapy by preventing the repair of DNA damage in tumor cells.

- PARP Inhibition : Initial studies suggest that this compound may inhibit PARP activity, thereby promoting synthetic lethality in BRCA1/2-deficient cancer cells. This mechanism is particularly relevant for developing targeted therapies for specific types of breast and ovarian cancers .

- Cell Cycle Regulation : Research indicates that treatment with this compound can lead to cell cycle arrest at the G2/M phase, facilitating apoptosis in cancer cell lines such as MDA-MB-436. The induction of apoptosis is a critical mechanism through which many anticancer agents exert their effects .

Cytotoxicity Assays

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate HCl | MDA-MB-436 | 8.90 | PARP inhibition leading to apoptosis |

| Olaparib | MDA-MB-436 | 2.31 | PARP inhibition |

| Compound 5 | MDA-MB-436 | 2.57 | Enhanced apoptosis and cell cycle arrest |

Case Studies

Several case studies have explored the efficacy of (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride in preclinical models:

- Study on MDA-MB-436 Cells : In a study assessing the compound's effects on breast cancer cells, treatment resulted in significant apoptosis and increased cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to control groups .

- Combination Therapy : Preliminary data suggest that combining this compound with traditional chemotherapeutics may enhance overall efficacy by leveraging its PARP-inhibitory properties while reducing resistance seen with monotherapy .

Safety Profile

The safety profile of (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride has been evaluated against normal cell lines such as WI-38, showing a promising safety margin compared to its cytotoxic effects on cancer cells . Further studies are necessary to fully understand its toxicity and long-term effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride?

The compound is synthesized via acid-catalyzed esterification. A typical protocol involves reacting 2-amino-2-(4,4-difluorocyclohexyl)acetic acid with methanol in the presence of concentrated sulfuric acid under reflux (4–6 hours). The hydrochloride salt is formed by treating the free base with HCl gas or aqueous HCl, followed by recrystallization from ethanol/water mixtures to achieve >97% purity . Key challenges include minimizing racemization during esterification, requiring strict temperature control and inert atmospheres.

Basic: Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H/13C/19F NMR confirms structural integrity, with characteristic signals for the difluorocyclohexyl group (δ ~45–55 ppm in 19F NMR) and methyl ester (δ ~3.6–3.8 ppm in 1H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C9H15ClF2NO2, theoretical m/z 258.07) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98%) and detects polar impurities .

Basic: How can the enantiomeric purity of the (R)-configuration be verified?

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (80:20) and 0.1% diethylamine resolves (R)- and (S)-enantiomers. Polarimetry ([α]D25 ~+15° to +25° in methanol) provides supplementary confirmation .

Advanced: What strategies resolve contradictions in enantiomer separation efficiency reported in literature?

Discrepancies arise from column choice and mobile phase composition. For example, amylose-based columns (Chiralpak AD-H) may show lower resolution for bulky cyclohexyl groups compared to cellulose derivatives. Optimizing mobile phase additives (e.g., 0.1% trifluoroacetic acid) enhances peak symmetry and reduces tailing .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

- Thermal Stability : Degrades above 80°C (TGA data), forming methyl chloride and cyclohexyl byproducts.

- pH Stability : Stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH >8) to the free carboxylic acid.

Stability studies should use accelerated testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

- Enzyme Inhibition : Assay against aminotransferases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) at 10–100 µM concentrations.

- Receptor Binding : Radioligand displacement assays (e.g., GABAA or NMDA receptors) with IC50 determination via Scatchard analysis .

Advanced: How do structural modifications (e.g., fluorination, ester substitution) impact structure-activity relationships (SAR)?

- Fluorination : The 4,4-difluorocyclohexyl group enhances metabolic stability and lipophilicity (logP ~1.8 vs. ~2.5 for non-fluorinated analogs).

- Ester vs. Amide : Methyl ester improves cell permeability (PAMPA assay) but reduces plasma stability compared to tert-butyl esters .

Advanced: What degradation products form during long-term storage, and how are they characterized?

Major degradation products include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.